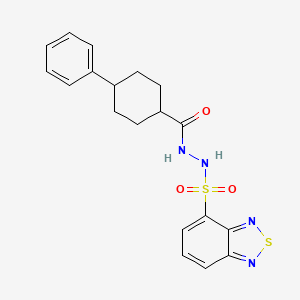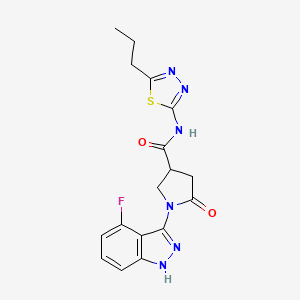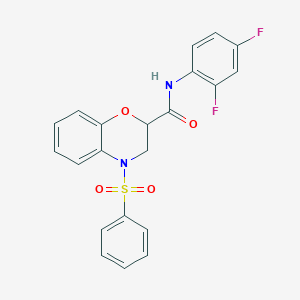
N'-(2,1,3-benzothiadiazol-4-ylsulfonyl)-4-phenylcyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-4-PHENYLCYCLOHEXANE-1-CARBOHYDRAZIDE is a complex organic compound that features a benzothiadiazole moiety, a sulfonyl group, and a phenylcyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-4-PHENYLCYCLOHEXANE-1-CARBOHYDRAZIDE typically involves multiple steps. One common approach starts with the preparation of 2,1,3-benzothiadiazole-4-sulfonyl chloride, which is then reacted with 4-phenylcyclohexane-1-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-4-PHENYLCYCLOHEXANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiadiazole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N’-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-4-PHENYLCYCLOHEXANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which N’-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-4-PHENYLCYCLOHEXANE-1-CARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. The benzothiadiazole moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The phenylcyclohexane structure provides hydrophobic interactions that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole-4-sulfonyl chloride: A precursor in the synthesis of the target compound.
4-Phenylcyclohexane-1-carbohydrazide: Another precursor used in the synthesis.
2,1,3-Benzothiadiazole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
N’-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-4-PHENYLCYCLOHEXANE-1-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the benzothiadiazole and sulfonyl groups allows for diverse reactivity and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N4O3S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N'-(2,1,3-benzothiadiazol-4-ylsulfonyl)-4-phenylcyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C19H20N4O3S2/c24-19(15-11-9-14(10-12-15)13-5-2-1-3-6-13)20-23-28(25,26)17-8-4-7-16-18(17)22-27-21-16/h1-8,14-15,23H,9-12H2,(H,20,24) |
InChI Key |
CRHOUCJBVJGPIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)NNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(3-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11234444.png)
![methyl 2-[[2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate](/img/structure/B11234453.png)

![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline](/img/structure/B11234475.png)
![N-(2-methoxyethyl)-2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11234479.png)
![N-benzyl-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234482.png)
![N~6~-benzyl-N~4~-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11234486.png)
![N-[2-(4-fluorophenyl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11234488.png)
![N,7-dimethyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11234493.png)

![6-allyl-N-(3,4-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11234509.png)
![2'-cyclopentyl-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11234512.png)
![6-ethyl-N-(4-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11234518.png)

